4-Chloro-1,5-naphthyridine
Overview
Description
4-Chloro-1,5-naphthyridine is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including this compound, has been carried out using various strategies . For example, this compound was prepared and then reacted with 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione after deprotonation with sodium hydride, in a SN2 type mode .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthyridine ring with a chlorine atom at the 4th position . More detailed structural analysis may require advanced techniques such as DFT calculations .
Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including this compound, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Scientific Research Applications
1. Use in Ligand and Complex Synthesis
4-Chloro-1,5-naphthyridine has been utilized in the synthesis of various ligands and their corresponding metal complexes. Singh and Thummel (2009) demonstrated its application in creating bidentate and tridentate ligands using methodologies like Stille coupling and Friedlander condensation. These ligands, when treated with ruthenium complexes, show shifts in long-wavelength absorption and are useful in studying metal-metal communication in dinuclear complexes (Singh & Thummel, 2009).
2. Synthesis and Property Study
Titkova et al. (1981) researched the synthesis of 4-substituted 1,5-naphthyridines and their N-oxides, including this compound. Their study focused on the compounds' structures and properties, examining their IR and UV spectra, and exploring their tautomeric equilibriums and basicity constants. This research contributes to understanding the physicochemical properties of these compounds (Titkova et al., 1981).
3. Application in Organic Semiconductor Materials
Wang et al. (2012) synthesized a series of 4,8-substituted 1,5-naphthyridines, which are thermally robust and display blue fluorescence. These compounds are potential candidates for use in organic light-emitting diodes (OLEDs) due to their suitable electron affinities and ionization potentials. This study highlights the utility of this compound derivatives in developing high-efficiency OLEDs (Wang et al., 2012).
4. Reactivity Studies and Ring Transformations
Bowie et al. (1972) investigated the reactivity of 4-chloro-1,8-naphthyridines with hydrazine hydrate, leading to the formation of pyrazol-5-ylpyridines. This work demonstrates the potential of this compound in synthesizing new ring systems, relevant for developing novel heterocyclic compounds (Bowie et al., 1972).
Mechanism of Action
Target of Action
1,5-naphthyridine derivatives, a class to which 4-chloro-1,5-naphthyridine belongs, are known to exhibit a variety of biological activities . The specific targets would depend on the functional groups attached to the 1,5-naphthyridine core .
Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . The specific interactions of this compound with its targets would depend on the nature of these targets and the environmental conditions.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The basicity constants of 4-substituted 1,5-naphthyridines have been measured, providing some insight into their potential behavior in biological systems .
Result of Action
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
While specific future directions for 4-Chloro-1,5-naphthyridine are not mentioned in the retrieved papers, 1,5-naphthyridine derivatives have versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . Therefore, future research may focus on exploring these applications further.
Properties
IUPAC Name |
4-chloro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECKUINVSSXFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344365 | |
Record name | 4-Chloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7689-63-6 | |
Record name | 4-Chloro-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7689-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-chloro-1,5-naphthyridine in the context of the provided research?
A1: The research focuses on synthesizing a series of di-Mannich bases as potential antimalarial agents. This compound serves as a crucial building block in this synthesis. Specifically, it reacts with 4-aminophenols, which are modified with various di-Mannich base substituents, to yield the final compounds of interest []. This highlights the compound's role as a key intermediate in developing novel molecules for potential antimalarial applications.
Q2: How does the structure of this compound contribute to its reactivity and potential for further modification?
A2: The presence of the chlorine atom at the 4-position of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution reactions. This allows for the attachment of various nucleophiles, such as the 4-aminophenols used in this study [], facilitating the creation of diverse molecular structures with potentially enhanced antimalarial activity.
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